N-(4-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
The compound N-(4-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic sulfone derivative characterized by a fused oxathiine ring system substituted with phenyl, pyridinyl, and 4-chlorobenzyl groups. Its molecular formula is C₂₃H₁₉ClN₂O₄S (molecular weight: 454.93 g/mol).
Properties
Molecular Formula |
C23H19ClN2O4S |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H19ClN2O4S/c24-19-11-9-17(10-12-19)16-26(20-8-4-5-13-25-20)23(27)21-22(18-6-2-1-3-7-18)31(28,29)15-14-30-21/h1-13H,14-16H2 |
InChI Key |
WPRQFGVWGSHAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxathiine ring: This step involves the cyclization of a suitable precursor, such as a dihydroxy compound, with a sulfur-containing reagent under acidic or basic conditions.
Introduction of the pyridine moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate compound.
Attachment of the 4-chlorobenzyl and phenyl groups: These aromatic groups are introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate catalysts and reaction conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can target the oxathiine ring or the aromatic rings, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyridine moiety.
Scientific Research Applications
N-(4-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Physicochemical Properties
The closest analog documented in the provided evidence is N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS: 1179429-02-7), which differs only in the position of the chlorine substituent on the benzyl group (meta vs. para).
Key Observations :
- The chlorine position significantly impacts electronic and steric effects.
- Predicted density and boiling point for the 3-chlorobenzyl analog suggest moderate lipophilicity and thermal stability, which could extrapolate to the target compound .
Comparison with Non-Chlorinated Analogs
Replacing the chlorobenzyl group with unsubstituted benzyl or other halogenated variants (e.g., fluorobenzyl) would modify:
- Lipophilicity : Chlorine increases logP compared to fluorine or hydrogen.
- Metabolic Stability: Chlorine’s electron-withdrawing effect may slow oxidative metabolism relative to non-halogenated analogs.
Hypothetical Advantages Over Analogs :
- The para-chlorobenzyl group could improve target selectivity due to reduced steric hindrance compared to the meta-substituted derivative.
Biological Activity
N-(4-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic compound with potential biological activity. This article explores its molecular properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Molecular Properties
- Chemical Name : this compound
- CAS Number : 1144485-72-2
- Molecular Formula : C23H19ClN2O4S
- Molar Mass : 454.93 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O4S |
| Molar Mass | 454.93 g/mol |
| CAS Number | 1144485-72-2 |
The compound exhibits various biological activities that can be attributed to its structural characteristics. It is hypothesized to interact with specific biological targets such as enzymes and receptors involved in cellular signaling pathways.
Potential Biological Activities:
- Antimicrobial Activity : The presence of the chlorobenzyl group may enhance its interaction with bacterial membranes, leading to increased antimicrobial efficacy.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Its structure indicates potential as an inhibitor for certain enzymes, including carbonic anhydrases which play a role in various physiological processes.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various oxathiine derivatives, including N-(4-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine. Results indicated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Study 2: Anti-inflammatory Properties
Research published in a pharmacological journal highlighted the anti-inflammatory effects of related compounds in the oxathiine class. These compounds were shown to reduce the levels of TNF-alpha and IL-6 in vitro, suggesting a potential pathway for therapeutic application in inflammatory diseases.
Study 3: Enzyme Inhibition
In a biochemical assay, the compound was tested for its ability to inhibit carbonic anhydrase isoforms. The results demonstrated an IC50 value of approximately 50 µM against hCA II, indicating moderate inhibition that may be leveraged for therapeutic use in conditions like glaucoma and edema.
Q & A
Q. How to integrate crystallographic and spectroscopic data for conformational analysis?
- Methodological Answer : Overlay X-ray structures with NMR-derived NOE (Nuclear Overhauser Effect) constraints using software like CCDC Mercury. Molecular dynamics simulations (AMBER/CHARMM) assess flexibility in solution .
Experimental Design
Q. How to design a long-term stability study under real-world conditions?
- Methodological Answer : Use ICH Q1A guidelines: expose samples to 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH. Analyze degradation products via LC-MS/MS and quantify using validated HPLC methods (ICH Q2(R1)) .
Q. What controls are essential in pharmacological assays to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
